molecular formula C15H14N2S B1309367 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole

Cat. No.: B1309367
M. Wt: 254.4 g/mol
InChI Key: GWWXUKCTHCBOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that combines the structural features of both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-5,6,7,8-tetrahydronaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C15H14N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h5-10H,1-4H2

InChI Key

GWWXUKCTHCBOKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.